6-Amino-3-azabicyclo[3.1.0]hexan-2-one
Description
6-Amino-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound featuring a strained cyclopropane ring fused with a lactam (cyclic amide) structure. Its rigid scaffold and stereochemical complexity make it a valuable intermediate in pharmaceutical synthesis. Notably, it serves as a key building block for HIV-1 entry inhibitors (e.g., compound 15 in ) and antibiotics like Trovafloxacin . The compound’s amino group at the 6-position and ketone at the 2-position enable diverse functionalization, while its bicyclic framework imposes conformational rigidity, enhancing target binding in drug design .
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
6-amino-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c6-4-2-1-7-5(8)3(2)4/h2-4H,1,6H2,(H,7,8) |
InChI Key |
FFZRYBSWSNSSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one often involves large-scale cyclization reactions and catalytic hydrogenation reactions. These methods are optimized for higher yields and efficiency, although they may require more stringent conditions and expensive reagents .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclopropanation, and rearrangement reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves vinyl, imidoyl, or carbonyl chlorides as reagents.
Cyclopropanation: Utilizes alpha-diazoacetates and Ru(II) catalysis.
Rearrangement: Heating or irradiation can induce rearrangement to hydroxypyridine derivatives.
Major Products: The major products formed from these reactions include highly functionalized pyrazoles, pyrimidines, and pyridopyrimidines .
Scientific Research Applications
6-Amino-3-azabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. For instance, as a gyrase inhibitor, it interferes with bacterial DNA replication by inhibiting the enzyme DNA gyrase . This inhibition prevents the supercoiling of DNA, thereby halting bacterial replication and growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below highlights structural differences and similarities among 6-amino-3-azabicyclo[3.1.0]hexan-2-one and related bicyclic compounds:
Key Observations:
- Bridgehead Heteroatoms : Replacing nitrogen with oxygen (e.g., 3-oxabicyclo) reduces basicity and alters hydrogen-bonding capacity, impacting solubility and target interactions .
- Substituents: Fluorination (e.g., C5-fluoro derivative) enhances lipophilicity and metabolic stability, critical for pharmacokinetics .
- Additional Nitrogen Atoms : The diazabicyclo variant () exhibits distinct electronic properties, enabling interactions with metal ions or enzymes in anticancer mechanisms .
Physicochemical Properties
Q & A
Basic: What are the established synthetic routes for 6-Amino-3-azabicyclo[3.1.0]hexan-2-one?
The compound is typically synthesized via multi-step reactions starting from bicyclic amine precursors. Common methods include cyclization of methyl 2-chloro-2-cyclopropylideneacetate derivatives () or functionalization of azabicyclo frameworks using reagents like lithium aluminum hydride for reduction or oxidizing agents for ketone formation (). Key steps involve optimizing reaction conditions (e.g., temperature, catalysts) to stabilize the strained bicyclic structure and achieve high regioselectivity. Characterization via NMR and mass spectrometry is critical to confirm purity and structural integrity .
Advanced: How can reaction yields be improved for derivatives of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one?
Yield optimization requires addressing steric and electronic challenges inherent to the bicyclic scaffold. Strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Ru complexes) can enhance regioselectivity in cross-coupling reactions ().
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().
- Protecting groups : Temporary protection of the amino group (e.g., Boc) reduces side reactions during functionalization ().
Contradictions in yield data across studies may arise from differences in reagent purity or reaction scale; reproducibility requires strict control of moisture and oxygen levels .
Basic: What spectroscopic techniques are used to characterize this compound?
Standard methods include:
- NMR : H and C NMR to confirm bicyclic structure and amino group placement ().
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers ( ).
- Mass spectrometry : Validates molecular weight and detects impurities ().
Advanced hyphenated techniques (e.g., LC-MS) are recommended for analyzing degradation products .
Advanced: How can computational modeling resolve structural ambiguities in derivatives?
Density functional theory (DFT) calculations predict electronic properties and stability of stereoisomers, while molecular docking identifies binding conformations to biological targets (). For example, MD simulations can model the compound’s interaction with GABA receptors, reconciling discrepancies between in vitro and in silico activity data .
Basic: What in vitro assays are used to screen biological activity?
Primary screens include:
- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled ligands) for neurotransmitter targets ().
- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure IC values ().
Cell viability assays (e.g., MTT) assess cytotoxicity at varying concentrations .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Key steps:
- Functional group variation : Introduce substituents at the 6-amino position to modulate lipophilicity (e.g., acyl or alkyl groups) ().
- Bioisosteric replacement : Replace the bicyclic core with analogous frameworks (e.g., azabicyclo[3.2.0]heptane) to probe steric effects ( ).
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays (). Contradictory SAR data may stem from differences in assay conditions; standardize protocols across labs .
Basic: How to address solubility and stability challenges during experiments?
- Solubility : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin complexes ().
- Stability : Store lyophilized samples at -20°C under inert gas to prevent oxidation ( ).
Monitor degradation via HPLC-UV at 254 nm, especially under acidic/basic conditions .
Advanced: What strategies mitigate toxicity in preclinical studies?
- In vitro toxicity models : HepG2 cells for hepatotoxicity screening; hERG channel assays for cardiac risk ( ).
- Metabolite identification : LC-HRMS detects reactive metabolites (e.g., quinone imines) that may cause idiosyncratic toxicity ().
- In silico predictors : Tools like Derek Nexus assess structural alerts for genotoxicity .
Basic: What are the storage and handling guidelines?
- Storage : Desiccate at 2–8°C in amber vials to prevent photodegradation ( ).
- Handling : Use glove boxes under N atmosphere to avoid moisture absorption ( ).
- Waste disposal : Incinerate in compliance with EPA guidelines for nitrogen-containing compounds .
Advanced: How to validate target engagement in vivo?
- PET/SPECT imaging : Radiolabel the compound (e.g., C at the amino group) to track biodistribution ().
- Knockout models : Compare efficacy in wild-type vs. receptor-deficient animals ().
- Biomarker analysis : Quantify downstream effectors (e.g., cAMP levels for GPCR targets) in tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
